molecular formula C26H44O4 B1249684 Surinone C

Surinone C

Cat. No. B1249684
M. Wt: 420.6 g/mol
InChI Key: BCQDLHHHLROFBT-POUSAUBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Surinone C is a natural product found in Peperomia leptostachya and Peperomia blanda with data available.

Scientific Research Applications

Chemical Composition and Cytotoxic Activity

Surinone C, along with other compounds like surinone A and B, has been isolated from the plant Peperomia sui. These compounds have demonstrated cytotoxic activity against certain cell lines, indicating potential applications in cancer research. The structures of these compounds were elucidated using spectral analysis, highlighting their potential as bioactive molecules in scientific research (Cheng et al., 2003).

Synthesis and Antimicrobial Properties

Surinone C has been a subject of synthetic studies, with methodologies developed for its efficient synthesis. These studies not only provide access to surinone C but also to other related polyketides. Notably, related compounds, such as alatanones, synthesized through similar methods, have shown potent antimicrobial properties, suggesting the potential of surinone C in similar applications (Gundoju et al., 2019).

properties

Product Name

Surinone C

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

IUPAC Name

(4S)-3,4-dihydroxy-2-[(Z)-icos-14-enoyl]cyclohex-2-en-1-one

InChI

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(27)25-23(28)20-21-24(29)26(25)30/h6-7,24,29-30H,2-5,8-21H2,1H3/b7-6-/t24-/m0/s1

InChI Key

BCQDLHHHLROFBT-POUSAUBHSA-N

Isomeric SMILES

CCCCC/C=C\CCCCCCCCCCCCC(=O)C1=C([C@H](CCC1=O)O)O

Canonical SMILES

CCCCCC=CCCCCCCCCCCCCC(=O)C1=C(C(CCC1=O)O)O

synonyms

surinone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.